5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chloro-substituted indole with a methoxy group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in studies involving indole chemistry.
Medicine: Research has focused on its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity and influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and exhibiting potential psychotropic effects .
Comparison with Similar Compounds
5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with similar structural features but different biological activities.
Melatonin: Another indole derivative with a methoxy group, known for its role in regulating sleep-wake cycles.
5-MeO-DPT: A psychedelic tryptamine with structural similarities but distinct pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-17-10-15(23)4-7-20(17)26(2)21(13)22(27)24-9-8-14-12-25-19-6-5-16(28-3)11-18(14)19/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27) |
InChI Key |
FSMYTZXQLUMSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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